molecular formula C12H23N3O B13316273 3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one

3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one

Cat. No.: B13316273
M. Wt: 225.33 g/mol
InChI Key: NMLUNJZOJMYQCF-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one is a heterocyclic organic compound that features a piperidine ring substituted with a piperazine moiety and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Substitution with Piperazine: The piperidine ring is then reacted with piperazine under conditions that facilitate nucleophilic substitution. This can be achieved using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a strong base like potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine and piperidine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydride and solvents such as dimethylformamide are commonly employed.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Piperidinyl)piperazine: Similar structure but lacks the isopropyl group.

    1-(2-Methylpiperidinyl)piperazine: Contains a methyl group instead of an isopropyl group.

    3-(Piperazin-1-yl)piperidine: Lacks the isopropyl group.

Uniqueness

3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one is unique due to the presence of both the piperazine and isopropyl groups, which may confer distinct pharmacological properties and reactivity compared to its analogs.

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

3-piperazin-1-yl-1-propan-2-ylpiperidin-2-one

InChI

InChI=1S/C12H23N3O/c1-10(2)15-7-3-4-11(12(15)16)14-8-5-13-6-9-14/h10-11,13H,3-9H2,1-2H3

InChI Key

NMLUNJZOJMYQCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC(C1=O)N2CCNCC2

Origin of Product

United States

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